Gallium Ga 68 nodaga-CBP8

Description

Conceptual Framework of Molecular Imaging in Extracellular Matrix Remodeling Studies

Molecular imaging allows for the visualization, characterization, and measurement of biological processes at the molecular and cellular levels within living organisms. In the context of extracellular matrix (ECM) remodeling, this technology provides a powerful tool to study the dynamic changes that underpin numerous pathologies, including fibrosis and cancer. The ECM, a complex network of proteins and other macromolecules, provides structural support to cells and tissues. Its remodeling is a key feature of many diseases.

The ability to non-invasively image specific components of the ECM, such as collagen, offers a window into disease activity. nih.govnih.gov Unlike conventional imaging techniques that primarily visualize anatomical changes, which are often the late results of disease, molecular imaging can detect the underlying pathological processes, potentially enabling earlier diagnosis and more precise monitoring of treatment responses. nih.govnih.gov Radiotracers that target specific ECM components are being developed and have shown promising results in both preclinical and clinical settings for fibrotic disorders. nih.govresearchgate.net

The Pivotal Role of Collagen as a Biomarker in Fibrotic Pathologies and Cancer Stroma Research

Collagen is the most abundant protein in the human body and the primary structural component of the ECM. nih.govnordicbioscience.com In pathological conditions such as fibrosis and cancer, there is an excessive deposition and altered organization of collagen, leading to tissue stiffening and dysfunction. nordicbioscience.comd-nb.info This abnormal accumulation of collagen, particularly type I collagen, is a hallmark of fibrotic diseases affecting organs like the lungs, liver, and heart, and is also a critical component of the tumor microenvironment, known as the cancer stroma. nih.govnordicbioscience.comcancer.gov

The dense, fibrotic stroma in many cancers can act as a physical barrier, impeding the infiltration of immune cells and the delivery of therapeutic agents. d-nb.info Therefore, the ability to quantify collagen deposition serves as a crucial biomarker for disease severity, progression, and response to therapy. nordicbioscience.comresearchgate.net Detecting and staging collagen deposition accurately can provide invaluable information for patient management. nih.gov Serological assessment of collagen fragments has also been proposed as a method to guide therapies like immune checkpoint inhibitors. d-nb.info

Structural and Functional Overview of Gallium Ga 68 NODAGA-CBP8 as a Collagen-Targeted Radiotracer

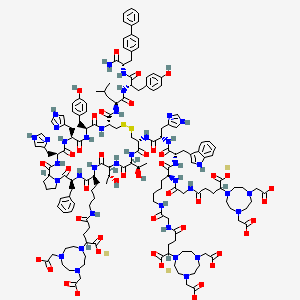

Gallium Ga 68 NODAGA-CBP8 is a radiotracer specifically designed for positron emission tomography (PET) imaging. nih.govcancer.gov Its structure consists of three key components:

CBP8 (Collagen-Binding Peptide 8): This is a peptide sequence that has a high affinity and specificity for type I collagen. cancer.govresearchgate.net It acts as the targeting vector, guiding the radiotracer to areas of collagen deposition.

NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid): This is a chelating agent that securely binds the radioisotope, Gallium-68. cancer.gov The stability of this chelation is crucial for in vivo imaging to prevent the release of the radioisotope.

Gallium-68 (Ga-68): This is a positron-emitting radioisotope with a short half-life, making it suitable for PET imaging. nih.gov The positrons emitted by Ga-68 interact with electrons in the surrounding tissue, producing gamma rays that are detected by the PET scanner to generate an image of the tracer's distribution.

Functionally, after administration, Gallium Ga 68 NODAGA-CBP8 circulates in the bloodstream and selectively binds to type I collagen in tissues. cancer.gov This allows for the non-invasive visualization and quantification of collagen deposition using PET imaging. nih.govnih.gov Studies have shown that the uptake of ⁶⁸Ga-CBP8 correlates with the amount of collagen in the lungs of mice with induced pulmonary fibrosis. nih.gov First-in-human studies have demonstrated increased uptake of the tracer in the fibrotic regions of the lungs in patients with idiopathic pulmonary fibrosis (IPF). nih.govnih.govresearchgate.net These findings suggest that ⁶⁸Ga-CBP8 PET imaging could be a valuable tool for detecting active collagen deposition, potentially even in areas that appear normal on conventional CT scans. nih.govresearchgate.net

Research Findings on Gallium Ga 68 NODAGA-CBP8

| Study Type | Model | Key Findings | Reference |

| Preclinical | Mouse model of pulmonary fibrosis | ⁶⁸Ga-CBP8 PET signal correlated linearly with lung collagen content. | nih.gov |

| Preclinical | Mouse model of pulmonary fibrosis | Successfully identified animals with pulmonary fibrosis and detected reduced disease progression with treatment. | nih.gov |

| Preclinical | Pancreatic ductal adenocarcinoma (PDAC) mouse models | ⁶⁸Ga-CBP8 specifically binds to type I collagen and can be used to evaluate treatment response. | researchgate.net |

| First-in-human | Idiopathic Pulmonary Fibrosis (IPF) patients | Increased tracer signal in fibrotic lung regions compared to healthy volunteers. | nih.govresearchgate.net |

| First-in-human | Idiopathic Pulmonary Fibrosis (IPF) patients | Detected increased collagen tracer signal in areas of known fibrosis and in regions not yet apparent by CT. | nih.gov |

| Dosimetry Study | Healthy human volunteers | ⁶⁸Ga-CBP8 displays favorable in-human characteristics and dosimetry, suggesting its potential for imaging a range of human fibrotic diseases. | researchgate.netresearchgate.net |

Properties

CAS No. |

1846556-19-1 |

|---|---|

Molecular Formula |

C157H204Ga3N37O43S2 |

Molecular Weight |

3565.4 g/mol |

IUPAC Name |

5-[4-[(3S,6S,9S,12S,15R,20R,23S,26S,29S,32S)-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-(4-phenylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3-benzyl-15-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-bis[[2-[[4-[4,7-bis(carboxylatomethyl)-1,4,7-triazonan-1-yl]-4-carboxylatobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-9,12-bis[(1R)-1-hydroxyethyl]-23-[(4-hydroxyphenyl)methyl]-26,29-bis(1H-imidazol-4-ylmethyl)-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontan-6-yl]butylamino]-2-[4,7-bis(carboxylatomethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoate;gallium-68(3+) |

InChI |

InChI=1S/C157H213N37O43S2.3Ga/c1-92(2)66-112(142(219)174-113(68-97-29-35-105(197)36-30-97)143(220)172-111(139(158)216)67-96-27-33-100(34-28-96)99-20-9-6-10-21-99)173-149(226)120-87-238-239-88-121(182-148(225)117(73-103-77-160-90-168-103)177-145(222)115(71-101-75-164-108-23-12-11-22-107(101)108)176-140(217)109(170-130(203)80-166-128(201)44-41-125(157(236)237)193-64-58-189(85-135(212)213)52-53-190(59-65-193)86-136(214)215)24-13-16-46-163-129(202)79-165-127(200)43-40-124(156(234)235)192-62-56-187(83-133(208)209)50-51-188(57-63-192)84-134(210)211)150(227)183-138(94(4)196)153(230)184-137(93(3)195)152(229)171-110(25-14-15-45-162-126(199)42-39-123(155(232)233)191-60-54-185(81-131(204)205)48-49-186(55-61-191)82-132(206)207)141(218)180-119(70-95-18-7-5-8-19-95)154(231)194-47-17-26-122(194)151(228)179-118(74-104-78-161-91-169-104)147(224)178-116(72-102-76-159-89-167-102)146(223)175-114(144(221)181-120)69-98-31-37-106(198)38-32-98;;;/h5-12,18-23,27-38,75-78,89-94,109-125,137-138,164,195-198H,13-17,24-26,39-74,79-88H2,1-4H3,(H2,158,216)(H,159,167)(H,160,168)(H,161,169)(H,162,199)(H,163,202)(H,165,200)(H,166,201)(H,170,203)(H,171,229)(H,172,220)(H,173,226)(H,174,219)(H,175,223)(H,176,217)(H,177,222)(H,178,224)(H,179,228)(H,180,218)(H,181,221)(H,182,225)(H,183,227)(H,184,230)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,232,233)(H,234,235)(H,236,237);;;/q;3*+3/p-9/t93-,94-,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123?,124?,125?,137+,138+;;;/m1.../s1/i;3*1-2 |

InChI Key |

CMTNKZZELKCCIH-HPTLLBLKSA-E |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCNC(=O)CNC(=O)CCC(C(=O)[O-])N6CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])NC(=O)CNC(=O)CCC(C(=O)[O-])N7CCN(CCN(CC7)CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N[C@@H](CC9=CC=C(C=C9)C1=CC=CC=C1)C(=O)N)CC1=CC=C(C=C1)O)CC1=CNC=N1)CC1=CNC=N1)CC1=CC=CC=C1)CCCCNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])[C@@H](C)O)O.[68Ga+3].[68Ga+3].[68Ga+3] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CNC=N7)CC8=CNC=N8)CC9=CC=CC=C9)CCCCNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])C(C)O)C(C)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCNC(=O)CNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])NC(=O)CNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-].[Ga+3].[Ga+3].[Ga+3] |

Origin of Product |

United States |

Advanced Radiochemical Synthesis and Quality Assurance of Gallium Ga 68 Nodaga Cbp8 for Preclinical Applications

Synthesis of the NODAGA-CBP8 Precursor and Chelator Chemistry

The synthesis of the NODAGA-CBP8 precursor is a multi-step process that begins with the solid-phase synthesis of the CBP8 peptide, a sequence specifically designed to target type I collagen. The peptide precursor is then conjugated with a bifunctional chelator, NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid).

The NODAGA chelator is favored for its efficient chelation of Gallium-68. It possesses a pre-organized structure with three nitrogen atoms and three carboxyl groups that form a stable hexadentate complex with the Ga³⁺ ion. This coordination chemistry allows for rapid and stable radiolabeling under mild conditions, often at lower temperatures and near-neutral pH, which is advantageous for sensitive biomolecules like peptides. nih.gov The conjugation of NODAGA to the CBP8 peptide is typically achieved through the use of an activated form of the chelator, such as a NODAGA-NHS (N-hydroxysuccinimide) ester, which reacts with a primary amine on the peptide to form a stable amide bond. researchgate.netnih.gov

Radiolabeling Methodologies with Gallium-68

The process of attaching the radioactive Gallium-68 to the NODAGA-CBP8 precursor is a critical step that requires careful optimization to ensure high radiochemical yield and purity.

Optimization of Radiochemical Yield and Purity Dependent on Gallium-68 Generator Systems

Gallium-68 is typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. Different commercially available generators, such as those with TiO₂, SiO₂, or SnO₂ matrices, can have varying elution profiles and impurity levels, which in turn affect the radiolabeling efficiency. nih.govnih.govnih.gov Key parameters that are optimized include pH, temperature, precursor concentration, and reaction time.

Optimal radiolabeling of NODAGA-conjugates with ⁶⁸Ga is highly dependent on the pH of the reaction mixture, with a typical range of 3.5 to 5.0. nih.govresearchgate.net The temperature can also influence the reaction kinetics, with some NODAGA-peptides achieving high radiochemical yields at room temperature, while others may require gentle heating (e.g., 60-95°C) to achieve optimal results in a short time frame. nih.govnih.gov The concentration of the NODAGA-CBP8 precursor is another crucial factor; sufficient precursor is needed to ensure efficient capture of the ⁶⁸Ga, but excessive amounts can lead to challenges in purification and potential in vivo toxicity.

Table 1: Optimization of ⁶⁸Ga-Radiolabeling for NODAGA-Conjugated Peptides

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| pH | 3.5 | 4.5 | 5.5 | Optimal radiochemical yield typically achieved between pH 3.5 and 4.5. nih.gov |

| Temperature (°C) | 25 (Room Temp) | 60 | 95 | High yields can be achieved at room temperature, but heating can significantly accelerate the reaction. nih.govnih.gov |

| Precursor Amount (nmol) | 5 | 10 | 20 | Higher precursor amounts generally lead to higher radiochemical yields, but optimization is needed to maximize specific activity. rsc.org |

| Reaction Time (min) | 5 | 10 | 15 | Reaction is typically rapid, with high incorporation achieved within 5-15 minutes. nih.govrsc.org |

Strategies for Impurity Mitigation and Radiochemical Stability Enhancement

The eluate from ⁶⁸Ge/⁶⁸Ga generators can contain metallic impurities such as Zn²⁺ (a decay product of ⁶⁸Ga), Fe³⁺, and breakthrough of the parent isotope ⁶⁸Ge. nih.govrsc.orgrsc.org These metal ions can compete with ⁶⁸Ga³⁺ for the NODAGA chelator, leading to reduced radiochemical yield and purity. rsc.org To mitigate this, post-elution purification of the ⁶⁸Ga eluate is often employed. nih.gov Common methods include fractionation of the eluate or the use of cation-exchange or anion-exchange cartridges to separate ⁶⁸Ga³⁺ from metallic impurities. nih.govnih.gov

Radiochemical stability can be compromised by radiolysis, especially at high radioactive concentrations, leading to the degradation of the radiolabeled compound. mdpi.com Strategies to enhance stability include the addition of radical scavengers, such as ethanol (B145695) or gentisic acid, to the formulation. mdpi.com Furthermore, careful control of the final product's pH and storage conditions (e.g., temperature) is crucial to maintain its integrity.

In Vitro and Ex Vivo Stability Assessment of Gallium Ga 68 NODAGA-CBP8 in Biological Media

To ensure that the radiotracer remains intact in a biological environment long enough to reach its target, its stability in biological media is assessed through in vitro and ex vivo studies. These studies typically involve incubating the radiolabeled compound in human or animal serum, plasma, or urine at physiological temperature (37°C) and analyzing samples at various time points using techniques like radio-HPLC or radio-TLC. nih.govnih.govmdpi.com

Studies on other ⁶⁸Ga-NODAGA-peptides have shown that while they are generally stable, some degradation can occur over time. nih.govnih.gov The stability profile is crucial for determining the optimal time window for imaging after administration.

Table 2: Ex Vivo Stability of a Representative ⁶⁸Ga-NODAGA-Peptide

| Biological Medium | Time Point | Intact Radiotracer (%) | Reference |

|---|---|---|---|

| Plasma | 5 min | 45.2 ± 1.8 | nih.gov |

| 60 min | 42.1 ± 3.7 | ||

| Urine | 5 min | ~42.3 ± 2.3 | |

| 60 min | 37.4 ± 2.9 |

Elucidation of the Molecular Targeting Profile of Gallium Ga 68 Nodaga Cbp8

High-Affinity Binding Characteristics to Type I Collagen: Quantitative Analysis

The interaction between Gallium Ga 68 NODAGA-CBP8 and type I collagen is characterized by a notable binding affinity. researchgate.netmedpath.com Quantitative assessments have determined that the probe binds to type I collagen with a moderate affinity in the low micromolar range. nih.gov This level of affinity is considered sufficient for effective in vivo imaging, as the concentration of collagen in tissues undergoing pathological fibrosis can reach micromolar levels, ensuring adequate target saturation for detection. nih.gov

Research has established a dissociation constant (Kd) that quantifies this interaction, providing a precise measure of the probe's binding strength. nih.govnih.gov This high-affinity binding is a critical attribute that enables the differentiation of newly synthesized collagen in active fibrotic processes from older, established scar tissue. researchgate.net

Table 1: Binding Affinity of CBP8-Based Probes to Type I Collagen

| Compound/Peptide | Target | Binding Affinity (Kd) |

|---|---|---|

| CBP8-based probe | Type I Collagen | 2.1 µM |

| EP-3533 | Type I Collagen | 1.8 ± 1.0 µM |

Data sourced from multiple research findings. nih.govnih.gov

Specificity and Selectivity in Collagenous Substrates

A key feature of Gallium Ga 68 NODAGA-CBP8 is its high specificity for type I collagen. cancer.govnih.gov In vivo studies have demonstrated this selectivity, showing preferential uptake and retention in tissues with high levels of type I collagen deposition, such as in animal models of pulmonary fibrosis. nih.gov When compared to control probes, 68Ga-CBP8 shows significantly higher accumulation in fibrotic lungs, and this uptake correlates linearly with the actual amount of lung collagen as measured by hydroxyproline (B1673980) content. nih.gov

The probe's design targets type I collagen specifically, which is the most abundant collagen in the human body and a primary component of fibrotic tissue. cancer.govnih.gov This selectivity allows for precise imaging of fibrotic processes without significant binding to other types of collagen or extracellular matrix components. nih.govresearchgate.net This distinguishes it from other probes that may bind to multiple collagen types or other proteins like laminin. nih.gov The specificity for type I collagen makes 68Ga-CBP8 a promising candidate for the non-invasive imaging and staging of conditions like idiopathic pulmonary fibrosis (IPF). nih.govresearchgate.net

Comparative Analysis of Ligand-Target Interactions with Analogous Peptide Probes

The molecular targeting profile of Gallium Ga 68 NODAGA-CBP8 can be further understood through comparison with other collagen-targeting peptide probes. While these agents share the common goal of imaging fibrosis, they exhibit important differences in their ligand-target interactions, particularly concerning their specificity for different collagen subtypes and states.

For instance, [68Ga]Ga-NODAGA-collagelin targets both collagen type I and type III, as well as laminin. nih.gov In contrast, 68Ga-NODAGA-CBP8 and another probe, EP3533, are highly specific to type I collagen. nih.govresearchgate.net This difference in binding profile can be significant, as the relative abundance of collagen types can vary depending on the specific disease and its stage. thno.org

Another class of probes, known as collagen hybridizing peptides (CHPs), specifically recognizes denatured collagen strands by re-forming a triple helix structure, making them markers of active tissue remodeling. nih.govnih.gov This is distinct from CBP8, which binds to the intact collagen triple helix. scholaris.ca Fluorescent probes like CNA35 have also been developed, which can bind to collagens I, III, and IV, but are not suited for nuclear imaging applications. nih.gov

Table 2: Comparative Profile of Collagen-Targeting Probes

| Probe | Radiometal/Label | Target Substrate(s) | Binding Mechanism |

|---|---|---|---|

| [68Ga]Ga-NODAGA-CBP8 | Gallium-68 | Type I Collagen | Binds to intact collagen triple helix. cancer.govscholaris.ca |

| [68Ga]Ga-NODAGA-collagelin | Gallium-68 | Collagen I, Collagen III, Laminin | Binds to multiple collagen types. nih.gov |

| EP3533 | Gadolinium-based | Type I Collagen | Binds specifically to type I collagen. nih.govnih.gov |

| Collagen Hybridizing Peptides (CHPs) | Various (e.g., fluorescent) | Denatured Collagen | Hybridizes with denatured collagen strands. nih.govnih.gov |

| CNA35 | Fluorescent | Collagen I, Collagen III, Collagen IV | Binds to multiple collagen types. nih.gov |

This table provides a comparative overview of different collagen-targeted probes and their specific binding characteristics.

This comparative analysis underscores the distinct molecular targeting strategy of Gallium Ga 68 NODAGA-CBP8, which is centered on its specific, high-affinity interaction with type I collagen. This specificity is a defining characteristic that influences its potential applications in diagnostic imaging.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Gallium Ga 68 nodaga-CBP8 |

| [68Ga]Ga-NODAGA-collagelin |

| EP3533 |

| Collagen Hybridizing Peptides (CHPs) |

| CNA35 |

| Hydroxyproline |

Comprehensive Preclinical Imaging Applications and Methodological Considerations for Gallium Ga 68 Nodaga Cbp8

Development and Validation of Preclinical Positron Emission Tomography (PET) Imaging Protocols

The development of robust preclinical PET imaging protocols for Gallium Ga 68 NODAGA-CBP8 (68Ga-CBP8) is fundamental to its validation as a specific marker for type I collagen. massgeneral.org This peptide-based probe has been engineered for the non-invasive visualization and quantification of fibrotic processes. massgeneral.orgnih.gov Methodological considerations in animal models focus on optimizing image acquisition parameters to ensure high sensitivity and specificity for collagen-rich tissues. nih.gov The short 68-minute half-life of Gallium-68 necessitates efficient and rapid radiolabeling and imaging procedures. martinos.org Preclinical protocols are designed to characterize the tracer's behavior in vivo, laying the groundwork for clinical translation. snmjournals.org

Dynamic PET imaging studies are crucial for understanding the pharmacokinetics of 68Ga-CBP8 and determining the optimal time window for static imaging. Pharmacokinetic analyses in healthy human subjects, which inform preclinical protocol design, show that 68Ga-CBP8 exhibits biexponential blood clearance. nih.govnih.gov This is characterized by a rapid initial distribution phase followed by a slower elimination phase. nih.govnih.gov Studies have reported an initial distribution half-life of approximately 4.9 minutes and an elimination half-life of around 72 minutes. nih.govnih.gov

This rapid clearance from the bloodstream and extracellular distribution lead to a favorable imaging window. snmjournals.orgnih.gov Low background uptake is observed in most organs shortly after injection, enhancing the signal from target fibrotic tissues. snmjournals.org While optimal timing can vary depending on the specific animal model and organ of interest, studies in mice suggest that imaging can be effectively performed within a short timeframe after probe administration. snmjournals.org For instance, in studies of other 68Ga-labeled tracers, imaging is often performed 30 to 60 minutes post-injection to achieve a high tumor-to-background ratio. researchgate.netnih.govnih.gov Dynamic PET acquisitions in animal models, often lasting up to 120 minutes, confirm the tracer's rapid renal clearance, with bladder signal detectable within 15 minutes. mdpi.com This kinetic profile supports an imaging window that balances tracer accumulation in fibrotic tissue against background clearance.

Table 1: Pharmacokinetic Properties of 68Ga-CBP8 from Human Studies

| Parameter | Value | Reference |

|---|---|---|

| Distribution Half-Life | 4.9 minutes (95% CI: 2.4–9.4 min) | nih.govnih.gov |

| Elimination Half-Life | 72 minutes (95% CI: 47–130 min) | nih.govnih.gov |

| Primary Clearance Route | Renal | snmjournals.orgnih.govnih.gov |

| Optimal Imaging Window | Suggested within 1-2 hours post-injection | snmjournals.orgnih.gov |

The integration of 68Ga-CBP8 PET with anatomical imaging modalities such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) is standard in preclinical research. clinicaltrial.betrialstoday.org This hybrid or fusion imaging approach provides essential anatomical context to the functional data supplied by PET, allowing for precise localization of tracer uptake within specific tissues and organs. auntminnie.com

In animal models of disease, PET/CT is frequently used to correlate areas of high 68Ga-CBP8 accumulation with anatomical changes indicative of fibrosis. mdpi.com CT provides detailed structural information, which can help differentiate fibrotic tissue from other pathologies. martinos.org For example, in pulmonary fibrosis models, PET/CT allows for the direct correlation of tracer signal with lung regions showing fibrotic changes on the CT scan. nih.gov

Simultaneous PET/MRI offers the advantage of superior soft-tissue contrast compared to CT, without the use of ionizing radiation for the anatomical component. clinicaltrial.betrialstoday.org This is particularly valuable when investigating fibrosis in organs like the heart, liver, or kidneys. clinicaltrial.betrialstoday.orgnih.gov In preclinical cardiac studies, PET/MRI can correlate 68Ga-CBP8 uptake, indicating collagen deposition, with MRI-derived parameters of cardiac function and morphology. clinicaltrial.becareboxhealth.com The use of these integrated modalities is critical for validating the tracer's specificity and for the accurate quantification of fibrotic burden in various disease models. auntminnie.com

Application in In Vivo Disease Models of Fibrosis and Desmoplasia

68Ga-CBP8 has been evaluated in several preclinical in vivo models to assess its utility in imaging fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix proteins, particularly type I collagen. nih.govnih.gov These studies are pivotal for demonstrating the probe's ability to detect, stage, and monitor the progression of fibrotic diseases and the desmoplastic stroma associated with certain cancers. nih.govresearchgate.net

The most extensive preclinical application of 68Ga-CBP8 has been in animal models of pulmonary fibrosis. nih.gov In the commonly used bleomycin-induced mouse model, PET imaging with 68Ga-CBP8 has shown high specificity for detecting lung fibrosis. nih.govmartinos.org Diseased animals exhibit significantly higher PET signals in the lungs compared to healthy control mice, with low non-specific uptake in surrounding tissues like the heart and muscle. nih.gov

Crucially, the lung PET signal intensity and the ex vivo quantified uptake of 68Ga-CBP8 demonstrate a strong linear correlation (r²=0.80) with the amount of lung collagen, as measured by hydroxyproline (B1673980) assays. nih.govnih.gov This correlation indicates that the tracer can not only detect but also quantify the extent of fibrosis, enabling disease staging. nih.govmartinos.org Furthermore, studies have demonstrated that 68Ga-CBP8 PET can monitor the response to anti-fibrotic therapies. In a mouse model treated with an antibody that interferes with TGF-β activation, 68Ga-CBP8 imaging successfully detected the blunted progression of fibrosis in treated animals compared to controls. nih.gov These findings highlight the potential of 68Ga-CBP8 as a non-invasive tool to assess disease activity and therapeutic efficacy. massgeneral.orgnih.gov

Table 2: 68Ga-CBP8 Performance in Preclinical Pulmonary Fibrosis Models

| Finding | Model System | Significance | Reference |

|---|---|---|---|

| High Specificity | Bleomycin-induced mouse model | Significantly enhanced PET signal in fibrotic lungs versus controls. | nih.gov |

| Quantitative Correlation | Bleomycin-induced mouse model | Lung PET signal correlated linearly (r²=0.80) with lung collagen content. | nih.govnih.gov |

| Treatment Monitoring | Mouse model with vascular leak | Detected blunted disease progression in response to anti-fibrotic therapy. | nih.gov |

| Early Detection | Preclinical mouse models | Probe showed sensitivity to detect pulmonary fibrosis even at early stages. | clinicaltrial.bemedpath.com |

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma rich in type I collagen, which contributes to its aggressive nature and therapeutic resistance. researchgate.netthno.org 68Ga-CBP8 has been investigated as a tool to image this fibrotic tumor microenvironment. researchgate.net

In preclinical studies using mouse models of PDAC, 68Ga-CBP8 has been used to evaluate and identify changes in tumor fibrosis in response to treatment. researchgate.net Autoradiography studies on fresh, resected human PDAC tissues incubated with 68Ga-CBP8 have shown significantly higher signal in tumor tissues compared to adjacent uninvolved pancreatic tissue. researchgate.net Furthermore, a strong correlation was observed between the 68Ga-CBP8 autoradiography signal and the collagen proportional area (CPA) determined by Picro-Sirius Red staining. researchgate.net This suggests that 68Ga-CBP8 can specifically target and quantify the high levels of type I collagen that are a hallmark of PDAC. researchgate.net These preclinical findings support its potential as a non-invasive biomarker for assessing the fibrotic component of pancreatic cancer and monitoring stromal-targeted therapies. researchgate.net

The utility of 68Ga-CBP8 is being explored for imaging fibrosis in other organ systems, leveraging its specificity for type I collagen.

Cardiac Fibrosis: Preclinical studies have paved the way for clinical trials investigating 68Ga-CBP8 for imaging myocardial fibrosis. clinicaltrial.becareboxhealth.com In conditions like cardiac amyloidosis and following myocardial infarction, excessive collagen deposition leads to increased myocardial stiffness and heart failure. clinicaltrial.betrialstoday.org The hypothesis is that 68Ga-CBP8 PET, particularly when combined with MRI, can accurately identify and quantify myocardial collagen deposition, offering a more direct measure of fibrosis compared to existing MRI techniques that measure expanded extracellular volume. clinicaltrial.becareboxhealth.com

Hepatic and Renal Fibrosis: While the direct preclinical application of 68Ga-CBP8 in liver and kidney fibrosis models is less documented in available literature compared to pulmonary and pancreatic models, the principle of targeting type I collagen remains highly relevant. Organ fibrosis in the liver (cirrhosis) and kidneys is characterized by extensive collagen accumulation. nih.gov Other PET tracers targeting fibroblast activation protein (FAP), such as 68Ga-FAPI, have shown promise in preclinical models of hepatic and renal fibrosis, demonstrating the feasibility of imaging key cellular players in the fibrotic process. nih.govinrae.frresearchgate.netresearchgate.net Given that 68Ga-CBP8 targets the direct product of these activated fibroblasts (type I collagen), it represents a complementary and potentially more direct imaging biomarker for the fibrotic matrix itself in these organs. nih.gov The favorable biodistribution of 68Ga-CBP8, with low background uptake in healthy organs, suggests it could be effectively applied to detect excess collagen in multiple organ systems, including the liver and kidneys. snmjournals.org

Quantitative Assessment of Radiotracer Biodistribution and Target Uptake in Preclinical Models

Gallium Ga 68 NODAGA-CBP8 is a peptide-based positron emission tomography (PET) probe designed to target type I collagen, a key component of fibrotic tissue. nih.gov Its application in preclinical models has demonstrated high specificity for fibrotic tissues with favorable biodistribution characteristics. In vivo studies in mouse models of pulmonary fibrosis have shown that 68Ga-NODAGA-CBP8 exhibits significantly enhanced uptake in fibrotic lungs compared to healthy controls. nih.gov The tracer demonstrates high target-to-background ratios, a crucial feature for clear visualization of fibrotic lesions. nih.gov

The biodistribution profile of 68Ga-NODAGA-CBP8 is characterized by rapid renal clearance, with some uptake observed in the liver and biliary tract. thno.org Non-specific uptake in tissues such as muscle, heart, and bone is low in both fibrotic and control animals, which contributes to the high-quality imaging of fibrotic areas. nih.gov The primary route of excretion is renal, and the short half-life of Gallium-68 (approximately 68 minutes) helps to limit the radiation exposure to the subject. nih.govthno.org

Time-activity curves (TACs) are instrumental in understanding the pharmacokinetic profile of 68Ga-NODAGA-CBP8. In preclinical models, dynamic PET imaging reveals rapid uptake of the tracer in the target fibrotic tissue, followed by a period of retention, while clearance from background tissues is also observed. For instance, in a bleomycin-induced mouse model of pulmonary fibrosis, TACs showed a significantly higher and sustained signal in the fibrotic lungs compared to the muscle. nih.gov

Standardized Uptake Values (SUVs) are a semi-quantitative measure widely used in PET imaging to assess the uptake of a radiotracer in a region of interest. In preclinical studies with 68Ga-NODAGA-CBP8, SUVs have been effectively used to quantify the extent of fibrosis. In fibrotic mice, the PET signal, expressed as percent injected dose per cubic centimeter (%ID/cc), is significantly higher in the lungs compared to control mice. nih.gov This quantitative measure allows for the objective assessment of fibrosis severity and can be used to track disease progression over time.

Interactive Table: Biodistribution of 68Ga-NODAGA-CBP8 in a Preclinical Model of Pulmonary Fibrosis

| Organ | Uptake in Fibrotic Mice (%ID/g) | Uptake in Control Mice (%ID/g) |

|---|---|---|

| Lungs | Significantly higher | Low |

| Kidneys | High (clearance organ) | High (clearance organ) |

| Liver | Moderate | Moderate |

| Heart | Low | Low |

| Muscle | Low | Low |

| Bone | Low | Low |

Note: This table represents a generalized summary of findings from preclinical studies. Specific values can vary based on the animal model and experimental conditions.

A critical aspect of validating a molecular imaging agent is the correlation of the in vivo imaging signal with established ex vivo markers of the target pathology. For 68Ga-NODAGA-CBP8, a strong and linear correlation has been demonstrated between the PET signal (quantified ex vivo) and the amount of lung collagen in fibrotic mice (r²=0.80). nih.gov This indicates that the tracer uptake accurately reflects the underlying collagen deposition.

Biochemical assays, such as the measurement of hydroxyproline content, a key amino acid in collagen, have further substantiated the specificity of 68Ga-NODAGA-CBP8. Studies have shown a significant correlation between the lung uptake of the tracer and hydroxyproline levels in animal models of pulmonary fibrosis. nih.govthno.org

Histopathological analysis using techniques like Sirius Red staining, which visualizes collagen fibers, also confirms the colocalization of 68Ga-NODAGA-CBP8 uptake with areas of fibrosis. The intensity of the PET signal has been shown to correspond with the extent of collagen staining in tissue sections. nih.gov This multi-modal validation provides strong evidence for the utility of 68Ga-NODAGA-CBP8 as a specific and quantitative imaging biomarker for collagen deposition.

Monitoring Therapeutic Interventions and Disease Progression in Preclinical Studies

The ability to non-invasively monitor the efficacy of anti-fibrotic therapies is a significant application of 68Ga-NODAGA-CBP8 in preclinical research. This allows for the longitudinal assessment of treatment response in the same animal, reducing the number of animals required and providing more robust data.

Preclinical studies have successfully utilized 68Ga-NODAGA-CBP8 PET imaging to monitor the effects of anti-fibrotic drugs. nih.gov In a mouse model of pulmonary fibrosis associated with vascular leak, the tracer was used to detect blunted disease progression in animals treated with an antibody targeted to integrin αvβ6, which is involved in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. nih.gov Treated animals showed a significantly lower uptake of 68Ga-NODAGA-CBP8 in the lungs compared to the untreated control group, indicating a reduction in collagen deposition and fibrotic activity. nih.gov These imaging findings were consistent with ex vivo histological analysis. nih.gov

Interactive Table: Monitoring Anti-fibrotic Therapy with 68Ga-NODAGA-CBP8 PET

| Treatment Group | Lung Uptake of 68Ga-NODAGA-CBP8 | Interpretation |

|---|---|---|

| Untreated Fibrotic Group | High | Active fibrosis and collagen deposition |

| Anti-fibrotic Treated Group | Significantly Lower | Reduced fibrotic activity and treatment response |

| Control Group | Low | No significant fibrosis |

This table illustrates the typical outcomes observed in preclinical therapeutic monitoring studies.

While direct studies explicitly categorizing animals into "responder" and "non-responder" phenotypes using 68Ga-NODAGA-CBP8 imaging are emerging, the technology inherently allows for such differentiation. By quantifying the change in tracer uptake over the course of a therapeutic intervention, researchers can identify individual animals that exhibit a significant reduction in signal (responders) versus those with minimal or no change (non-responders).

For example, in a study monitoring an anti-integrin αvβ6 antibody, the significant difference in lung uptake between the treated and untreated groups demonstrates the potential to distinguish these two response phenotypes. nih.gov The group treated with the therapeutic antibody showed a blunted progression of fibrosis as detected by lower 68Ga-NODAGA-CBP8 uptake, effectively identifying them as responders to the therapy. nih.gov This capability is crucial for the preclinical evaluation of novel anti-fibrotic agents, as it can provide insights into the heterogeneity of treatment responses and help in the development of personalized medicine approaches.

Comparative Preclinical Studies with Emerging Molecular Imaging Agents

The field of molecular imaging for fibrosis is rapidly evolving, with several new radiotracers being developed. Comparative studies are essential to understand the relative strengths and weaknesses of these agents.

While direct head-to-head preclinical comparative studies are still somewhat limited, the characteristics of 68Ga-NODAGA-CBP8 can be contextualized against other emerging agents. For instance, fibroblast activation protein inhibitors (FAPI) labeled with Gallium-68 (68Ga-FAPI) have gained significant attention for imaging fibroblast activity in fibrotic diseases and tumors. mdpi.commdpi.com A key difference lies in the target: 68Ga-NODAGA-CBP8 targets the deposited collagen matrix, providing a measure of the extent of fibrosis, whereas 68Ga-FAPI targets activated fibroblasts, reflecting the ongoing fibrotic activity. researchgate.net

Another commonly used tracer in preclinical and clinical research is [18F]-Fluorodeoxyglucose (18F-FDG), which measures glucose metabolism and is often elevated in areas of inflammation. While inflammation can be a component of fibrosis, 18F-FDG is not specific to the fibrotic process itself. researchgate.net In contrast, 68Ga-NODAGA-CBP8 directly targets the hallmark of fibrosis, collagen, offering greater specificity for the fibrotic scar. nih.gov

Studies with other collagen-targeting probes, such as [68Ga]Ga-NODAGA-collagelin, have shown similar capabilities in monitoring fibrosis and treatment response. mdpi.com A comprehensive understanding of the optimal imaging agent will likely depend on the specific biological question being addressed, whether it is the assessment of active fibrogenesis, the extent of established fibrosis, or associated inflammatory processes.

Head-to-Head Comparisons with Other Gallium-68 Radiotracers

Direct preclinical head-to-head imaging studies comparing Gallium Ga 68 nodaga-CBP8 with other Gallium-68 (Ga-68) radiotracers for fibrosis are not extensively detailed in currently available literature. However, comparisons can be drawn from methodological and dosimetric studies that place Ga-68 nodaga-CBP8 in the context of other widely used Ga-68 agents. The performance and characteristics of a radiotracer are intrinsically linked to its target. Ga-68 nodaga-CBP8 is designed to bind specifically to type I collagen, a direct marker of fibrosis nih.govcancer.gov. Other Ga-68 tracers target different biological features, such as fibroblast activation protein (e.g., Ga-68 FAPI tracers) or somatostatin (B550006) receptors (e.g., Ga-68 DOTATATE), making their application specific to different pathologies nih.govnih.gov.

In preclinical models of pulmonary fibrosis, the specificity of Ga-68 nodaga-CBP8 has been demonstrated using control probes. For instance, a control probe, 68Ga-CBP12, showed consistently low uptake in the lungs of both fibrotic and control mice, underscoring that the signal from Ga-68 nodaga-CBP8 was a result of specific collagen binding nih.gov.

Another collagen-targeted Ga-68 probe, [68Ga]Ga-NODAGA-collagelin, has been evaluated in similar preclinical fibrosis models. Studies report that its lung uptake correlated with collagen content and was sensitive enough to monitor treatment response, with these findings being in accordance with the results observed for Ga-68 nodaga-CBP8 thno.org. This suggests that different Ga-68 labeled peptides targeting collagen can achieve similar, specific imaging of fibrotic processes.

From a methodological and radiochemical standpoint, dosimetric analyses show that Ga-68 nodaga-CBP8 has characteristics comparable to other state-of-the-art Ga-68 based tracers. Its mean effective dose is in line with other NODAGA-based probes and is similar to that of the widely used non-collagen targeted probe [18F]FDG nih.gov. This comparability is essential for its consideration in future translational research.

Table 1: Comparative Dosimetry of Gallium-68 Based PET Probes This table presents the mean effective dose for various Gallium-68 radiotracers as reported in dosimetry studies.

| Compound | Mean Effective Dose (mSv/MBq) | Voiding Model |

|---|---|---|

| 68Ga-NODAGA-CBP8 | 0.018 | 1 h |

| 68Ga-NODAGA-RGByK | 0.016–0.024 | 30 min and 1 h |

| 68Ga-NODAGA-MJ9 | 0.018–0.023 | 30 min and 1 h |

| 68Ga-DOTATATE | 0.021 | Urine collection |

| 68Ga-DOTATOC | 0.021 | Urine collection |

| 68Ga-FAPI-2 | 0.018 | Unspecified |

| 68Ga-FAPI-4 | 0.016 | Unspecified |

| 68Ga-FAPI-74 | 0.016 | Unspecified |

Data sourced from comparative analysis in human dosimetry studies nih.gov.

Distinctive Advantages Over Non-Collagen-Targeted Probes

The primary advantage of Gallium Ga 68 nodaga-CBP8 over non-collagen-targeted probes lies in its molecular specificity. Fibrosis is fundamentally characterized by the excessive deposition of extracellular matrix proteins, with type I collagen being the most abundant component nih.govcancer.gov. By directly targeting type I collagen, Ga-68 nodaga-CBP8 allows for the direct visualization and quantification of the core pathological process of fibrosis.

This offers several distinctive advantages over other imaging methods:

Higher Specificity than Anatomic Imaging : Conventional imaging modalities like high-resolution computed tomography (HRCT) can identify the structural consequences of fibrosis, such as scarring and honeycombing nih.govnih.gov. However, HRCT cannot directly visualize collagen deposition or distinguish between active and stable, established fibrosis nih.govmartinos.org. Ga-68 nodaga-CBP8 PET imaging may highlight regions where fibrosis is more active, potentially detecting ongoing collagen deposition before it becomes structurally apparent on CT thno.orgnih.gov.

Direct Measurement of Fibrotic Burden : Non-collagen-targeted radiotracers, such as [18F]FDG, measure metabolic activity. While inflammation is a component of some fibrotic diseases, increased glucose metabolism is not specific to fibrosis and can be present in infection and malignancy, leading to potential diagnostic ambiguity mdpi.commdpi.com. Ga-68 nodaga-CBP8 provides a more direct biomarker of the fibrotic burden itself. Preclinical studies have demonstrated a linear correlation between the lung PET signal from Ga-68 nodaga-CBP8 and the actual amount of lung collagen, indicating its ability to not only detect but also quantify and stage the disease nih.gov.

Potential to Assess Disease Activity : Preclinical data suggest that Ga-68 nodaga-CBP8 may be more sensitive to recently synthesized, disorganized collagen than to older, more established collagen fibers nih.gov. This raises the possibility of using this probe to assess disease activity, distinguishing progressive fibrosis from stable, inactive scar tissue. This is a critical advantage for monitoring disease progression and evaluating the efficacy of anti-fibrotic therapies, a capability demonstrated in a mouse model where the probe was used to monitor treatment response nih.govmartinos.org.

Prospective Research Directions and Translational Opportunities for Gallium Ga 68 Nodaga Cbp8

Addressing Unexplored Areas in Preclinical Characterization

The preclinical development of 68Ga-NODAGA-CBP8 has established its efficacy in animal models, particularly for pulmonary fibrosis. nih.govclinicaltrials.gov Studies in bleomycin-induced and vascular leak mouse models have demonstrated the probe's high specificity for fibrotic tissue and strong target-to-background ratios. nih.gov Furthermore, research in murine models of radiation-induced lung injury has shown its potential for detecting this specific type of tissue damage. clinicaltrials.gov However, to fully realize its translational potential, several unexplored areas in its preclinical characterization warrant further investigation.

While the probe has been extensively studied in lung fibrosis, its application in models of fibrosis affecting other organs such as the heart, liver, and kidneys remains a significant area for future research. Although the mechanistic pathways of fibrosis are similar across different organ systems, suggesting broad applicability, dedicated preclinical studies are necessary to validate its efficacy in these contexts. snmjournals.org

Another avenue for research is the comprehensive long-term toxicological profiling of 68Ga-NODAGA-CBP8. Current studies have focused on short-term safety, biodistribution, and dosimetry, which have shown favorable characteristics with rapid renal clearance. snmjournals.orgnih.govnih.gov Long-term studies would provide crucial data for chronic or repeat imaging scenarios.

Finally, head-to-head comparative studies with other emerging fibrosis imaging agents, such as fibroblast activation protein (FAP) inhibitors, are needed. nih.gov Such studies would help to delineate the specific advantages and potential complementary roles of collagen-targeted imaging versus other molecular targets in diagnosing and staging fibrotic diseases.

| Preclinical Model | Key Findings | Reference |

| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | High specificity for pulmonary fibrosis; PET signal correlated linearly with lung collagen content (r²=0.80). | nih.gov |

| Vascular Leak-Associated Pulmonary Fibrosis (Mouse) | Successfully identified animals with pulmonary fibrosis and monitored response to anti-fibrotic therapy. | nih.gov |

| Radiation-Induced Lung Injury (Murine) | Effective for detecting radiation-induced lung fibrosis. | clinicaltrials.gov |

| Healthy Volunteers (Human) | Favorable pharmacokinetics with extracellular distribution and rapid renal clearance; dosimetry similar to other gallium-based probes. | snmjournals.orgnih.gov |

Advancing the Role of Collagen Imaging in Fundamental Pathophysiology Research

The ability to non-invasively visualize and quantify collagen deposition with 68Ga-NODAGA-CBP8 provides a powerful tool for fundamental pathophysiology research. As the overexpression of collagen is a defining characteristic of fibrosis, this imaging agent allows for the direct in vivo study of a core disease mechanism. nih.gov

A significant advantage of 68Ga-NODAGA-CBP8 PET is its potential to detect fibrotic processes at a much earlier stage than conventional anatomical imaging techniques like high-resolution computed tomography (HRCT). massgeneral.orgmartinos.org Research suggests the tracer can identify areas of active collagen deposition before structural changes become apparent, offering a window into the initial phases of fibrotic disease. researchgate.net

Furthermore, 68Ga-NODAGA-CBP8 imaging can illuminate the spatial heterogeneity of fibrotic diseases. The PET signal in affected organs is often uneven, which is thought to correspond to areas of more active fibrosis. nih.govresearchgate.net Studying these patterns can lead to a better understanding of how fibrosis develops and spreads within an organ. This molecular-level information, when correlated with histological and functional data, can significantly advance the understanding of the dynamic nature of collagen deposition and remodeling in various disease states. nih.gov

Establishing Predictive Biomarker Potential for Disease Trajectory and Therapy Outcome

A critical area of ongoing research is establishing 68Ga-NODAGA-CBP8 as a predictive biomarker for both disease progression and response to treatment. medpath.com The quantitative nature of PET imaging allows for the measurement of changes in collagen deposition over time, which could serve as an objective endpoint for evaluating the efficacy of anti-fibrotic therapies. nih.govnih.gov

Preclinical studies have already demonstrated this potential, showing that 68Ga-NODAGA-CBP8 can monitor therapeutic responses in mouse models of pulmonary fibrosis. nih.govclinicaltrials.govmartinos.org A reduction in tracer uptake following treatment could provide an early indication of therapeutic efficacy, long before changes are detectable through functional tests or anatomical imaging.

In clinical settings, the level of tracer uptake may predict the future course of the disease. For instance, higher initial uptake in the lungs of patients with idiopathic pulmonary fibrosis (IPF) might indicate more active disease and a higher likelihood of rapid progression. clinicaltrials.gov Clinical trials are currently underway to investigate the correlation between collagen deposition measured by 68Ga-NODAGA-CBP8 PET and disease progression in patients with IPF and other interstitial lung diseases. clinicaltrials.gov The ability to differentiate between stable and progressive disease would be invaluable for patient stratification and for tailoring treatment strategies. martinos.org

| Research Area | Potential Application of 68Ga-NODAGA-CBP8 | Supporting Evidence |

| Disease Trajectory | Predict disease progression in IPF by quantifying collagen deposition. | Clinical trials are assessing if PET imaging can predict progression. clinicaltrials.gov |

| Therapy Outcome | Monitor response to anti-fibrotic treatments by measuring changes in tracer uptake. | Preclinical models show the probe is sensitive to detecting treatment response. nih.govsnmjournals.org |

| Disease Activity | Differentiate between stable and progressive fibrosis to guide treatment. | Ex vivo human tissue experiments suggest the probe could distinguish disease activity. martinos.org |

| Radiation Injury | Predict or detect early-stage radiation-induced fibrosis. | Studies are planned to correlate PET signal with measures of radiation injury. clinicaltrials.gov |

Synergistic Applications with Multi-Modality Imaging Platforms in Experimental Research

The integration of 68Ga-NODAGA-CBP8 PET with other imaging modalities like CT and MRI creates powerful synergistic platforms for experimental research. This multi-modality approach combines the molecular specificity of PET with the high-resolution anatomical information provided by CT or the superior soft-tissue contrast of MRI. nih.gov

The fusion of PET and HRCT is particularly valuable in studying lung fibrosis. While HRCT can identify structural abnormalities, it often cannot distinguish active fibrosis from inflammation or scarring. nih.govmartinos.org By overlaying the PET data, researchers can determine whether anatomical changes seen on CT are associated with active collagen deposition, thereby providing a more complete picture of the disease process. nih.gov

Similarly, PET/MRI offers unique advantages, especially for organs where MRI provides excellent anatomical and functional information. The combination allows for the simultaneous assessment of molecular processes, tissue structure, and organ function. This is exemplified by studies in healthy volunteers where PET/MRI was used to map the biodistribution and pharmacokinetics of the tracer. nih.govnih.gov Future experimental research could leverage this synergy by combining 68Ga-NODAGA-CBP8 with other molecular probes targeting different aspects of fibrosis, such as inflammation or fibroblast activation, to create a multi-faceted view of the disease environment.

Innovations in Peptide and Chelator Design for Enhanced Imaging Performance

Continued innovation in the molecular design of collagen-targeting radiotracers is essential for improving imaging performance. This involves optimizing both the targeting peptide (CBP8) and the chelator (NODAGA).

The CBP8 peptide was specifically designed to target type I collagen. nih.gov Future research could focus on developing new peptides with even higher affinity and specificity, potentially targeting different collagen types or specific collagen fragments that are uniquely present during active fibrogenesis. The development of other collagen-binding peptides, such as collagelin, highlights the active research in this area aimed at improving target-to-background signal ratios. nih.gov

The choice of the chelator is also critical for the performance of a radiopharmaceutical. The NODAGA chelator facilitates the rapid and stable binding of Gallium-68, which is crucial given the radioisotope's short 68-minute half-life. nih.govnih.gov Advances in chelator chemistry are focused on creating systems that allow for even more efficient, "kit-based" radiolabeling at room temperature and neutral pH, which would simplify preparation and facilitate wider clinical use. nih.govmdpi.com Research into alternative chelators, including siderophore-based compounds, may yield next-generation probes with improved stability and labeling characteristics. nih.gov Additionally, the development of multivalent scaffolds that can attach multiple targeting peptides could potentially amplify the PET signal at the site of fibrosis. elsevierpure.com

Q & A

Q. What strategies mitigate false-positive results in collagen imaging with Gallium Ga 68 NODAGA-CBP8?

- Methodological Answer :

- Dual-Timepoint Imaging : Acquire scans at 60 and 120 minutes post-injection. True fibrosis shows increasing SUV over time, while inflammation plateaus .

- Hybrid PET/CT : Co-register with contrast-enhanced CT to exclude vascular or inflammatory uptake .

- Machine Learning : Train convolutional neural networks (CNNs) on PET/CT datasets to differentiate fibrosis from artifacts (AUC >0.85) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.